4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
Descripción
This compound features a thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione core substituted with a 3-methoxyphenyl-containing amide side chain and a cyclohexanecarboxamide moiety. The synthesis involves coupling reactions using reagents such as potassium carbonate and lithium hydroxide, followed by purification via column chromatography (as detailed in EP 3 643 703 A1) . Key structural elements include:
- 3-Methoxyphenyl group: Enhances lipophilicity and may influence target binding.
- N-Methylcyclohexanecarboxamide: Contributes to solubility and conformational flexibility.
Characterization data (e.g., NMR, MS) are inferred from analogous compounds in the evidence, such as pyrimidinedione derivatives with >90% HPLC purity .
Propiedades
IUPAC Name |
4-[[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-25-22(30)16-8-6-15(7-9-16)13-28-23(31)21-19(10-11-34-21)27(24(28)32)14-20(29)26-17-4-3-5-18(12-17)33-2/h3-5,10-12,15-16H,6-9,13-14H2,1-2H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCLFLKSULFSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₉H₂₃N₅O₄S
- Molecular Weight : 399.48 g/mol
The structure includes a thieno[3,2-d]pyrimidine core substituted with a methoxy group and an amine functionality, which is crucial for its biological activity.
Research indicates that compounds containing thienopyrimidine structures exhibit varying degrees of activity against different cancer types. The proposed mechanisms include:
- Inhibition of Kinase Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For example, thienopyrimidine derivatives have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutations associated with non-small cell lung cancer (NSCLC) .
- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
In Vitro Studies
The biological activity of this compound has been evaluated in various in vitro assays against several cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.440 | EGFR inhibition |
| NCI-H1975 | 0.297 | Apoptosis induction |
| NCI-H460 | >50 | Low cytotoxicity observed |
The above data indicates that the compound exhibits significant cytotoxicity against A549 and NCI-H1975 cells while showing reduced efficacy against NCI-H460 cells .
Case Studies
- EGFR Inhibition : A study focused on the structural modifications of thienopyrimidine derivatives demonstrated that compounds with a similar backbone could achieve high selectivity for EGFR WT over mutant forms. The compound exhibited an IC₅₀ value of 13 nM against EGFR L858R/T790M mutations .
- Comparative Analysis : In comparative studies with other pyrimidine derivatives, it was noted that modifications to the side chains significantly influenced the biological activity. Compounds with halogen substitutions showed enhanced activity compared to those with longer aliphatic chains .
Comparación Con Compuestos Similares
Structural Similarities and Differences
Key Observations :
- The 3-methoxyphenyl group in the target compound contrasts with halogenated substituents in Compound 51, which may reduce metabolic stability but improve lipophilicity .
Key Observations :
- The target compound employs milder bases (K₂CO₃, LiOH) compared to HBTU/DIPEA in Compound 6a, suggesting a preference for cost-effective or scalable synthesis .
- All compounds rely on amide coupling strategies, but the choice of activating agents (e.g., HBTU vs. EDC·HCl) impacts yield and byproduct formation .
QSAR and Predictive Modeling
- highlights that QSAR models perform best with compounds sharing similar backbones. The target compound’s thienopyrimidinedione core aligns with this requirement, enabling predictions of corrosion inhibition or bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
